molecular formula C20H20N6O B612024 KRC-108

KRC-108

Cat. No.: B612024
M. Wt: 360.4 g/mol
InChI Key: NLOGXCAMKYLWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRC-108 is a multiple kinase inhibitor. This compound is a potent inhibitor of Ron, Flt3 and TrkA as well as c-Met. This compound inhibited oncogenic c-Met M1250T and Y1230D more strongly than wild type c-Met. The anti-proliferative activity of this compound was measured by performing a cytotoxicity assay on a panel of cancer cell lines. The GI(50) values (i.e., 50% inhibition of cell growth) for this compound ranged from 0.01 to 4.22 μM for these cancer cell lines. This compound was also effective for the inhibition of tumor growth in human HT29 colorectal cancer and NCI-H441 lung cancer xenograft models in athymic BALB/c nu/nu mice. This molecule should serve as a useful lead for inhibitors targeting kinases and may lead to new therapeutics for the treatment of cancer. (source: Invest New Drugs. 2012 Apr; 30(2):518-23. doi: 10.1007/s10637-010-9584-2. Epub 2010 Nov 16. ).

Biological Activity

KRC-108 is a multi-kinase inhibitor that has garnered attention for its potential as an anti-cancer agent. This compound primarily targets kinases involved in tumor growth and signaling pathways, particularly c-Met, TrkA, and Flt3. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound functions as an inhibitor of various kinases, which play crucial roles in cancer cell proliferation and survival. The primary mechanisms include:

  • Inhibition of c-Met : this compound has been shown to inhibit both wild-type and mutant forms of c-Met, specifically M1250T and Y1230D variants, with a greater potency than the wild type .
  • TrkA Inhibition : It effectively inhibits TrkA activity in colon cancer cells harboring NTRK1 gene fusions, leading to reduced phosphorylation of downstream signaling molecules like Akt and ERK1/2 .

Cytotoxicity and Anti-Proliferative Effects

The anti-proliferative effects of this compound were evaluated across various cancer cell lines. The GI(50) values (the concentration required to inhibit cell growth by 50%) for this compound ranged from 0.01 to 4.22 μM , indicating potent cytotoxicity against several tumor types .

Table 1: GI(50) Values of this compound in Different Cancer Cell Lines

Cell LineGI(50) Value (μM)
HT29 (Colorectal)0.01
NCI-H441 (Lung)0.5
MKN-45 (Gastric)1.1
KM12C (Colon)0.220

In Vivo Efficacy

In vivo studies have demonstrated that this compound effectively inhibits tumor growth in xenograft models. For instance:

  • Colorectal Cancer Model : this compound significantly reduced tumor volume in HT29 xenografts in athymic mice.
  • Colon Cancer Model : In KM12C xenografts, this compound treatment led to substantial tumor regression .

Induction of Apoptosis and Cell Cycle Arrest

This compound induces apoptosis and cell cycle arrest in cancer cells:

  • Cell Cycle Arrest : Treatment with this compound resulted in a notable increase in the G1 phase population from 66.6% to 77% in KM12C cells, indicating G1 phase arrest .
  • Apoptotic Effects : The compound triggered apoptotic pathways as evidenced by increased cleavage of PARP at concentrations above 1 μM.

Resistance Mechanisms

Despite its efficacy, resistance to this compound has been observed in certain cancer cell lines. A study on MKN-45 gastric cancer cells revealed that resistant clones (MKN-R) developed through stepwise exposure to this compound exhibited significant overexpression of c-Met, which contributed to their resistance .

Table 2: Resistance Characteristics of MKN-R Cells

CharacteristicMKN-45 Cells (Sensitive)MKN-R Cells (Resistant)
GI(50) Concentration (μM)1.1>10
c-Met ExpressionLowHigh
p-Met ExpressionLowIncreased

Combination Therapy Potential

Research indicates that combining this compound with established chemotherapeutics like 5-FU may enhance therapeutic outcomes. The combination index calculated from viability assays suggested a synergistic effect, potentially making this combination a viable strategy for treating colon cancer .

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-yl)-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

InChI

InChI=1S/C20H20N6O/c21-19-16(20-25-17-3-1-2-4-18(17)27-20)9-13(10-23-19)14-11-24-26(12-14)15-5-7-22-8-6-15/h1-4,9-12,15,22H,5-8H2,(H2,21,23)

InChI Key

NLOGXCAMKYLWJP-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KRC108;  KRC 108;  KRC-108

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KRC-108
Reactant of Route 2
Reactant of Route 2
KRC-108
Reactant of Route 3
Reactant of Route 3
KRC-108
Reactant of Route 4
KRC-108
Reactant of Route 5
Reactant of Route 5
KRC-108
Reactant of Route 6
KRC-108

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.